Penicillin G ammonium
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Overview
Description
Penicillin G ammonium, also known as benzylpenicillin ammonium, is a natural penicillin antibiotic derived from the Penicillium fungi. It is a member of the β-lactam antibiotic family and is widely used to treat a variety of bacterial infections, particularly those caused by gram-positive organisms. This compound is known for its effectiveness in treating infections such as pneumonia, strep throat, syphilis, and meningitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Penicillin G ammonium is synthesized through the fermentation of Penicillium chrysogenum in a controlled environment. The process involves the following steps:
Fermentation: Penicillium chrysogenum is cultured in a medium containing nutrients such as glucose, lactose, and corn steep liquor.
Extraction: After fermentation, the penicillin is extracted from the broth using solvents such as butyl acetate or amyl acetate.
Purification: The extracted penicillin is then purified through crystallization and filtration to obtain pure penicillin G.
Conversion to Ammonium Salt: The purified penicillin G is reacted with ammonium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the extraction and purification processes are optimized for higher yields and efficiency .
Chemical Reactions Analysis
Types of Reactions: Penicillin G ammonium undergoes several types of chemical reactions, including:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: The β-lactam ring of this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using acids or bases under controlled conditions.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired product.
Substitution: Nucleophiles such as amines or alcohols are commonly used in substitution reactions.
Major Products Formed:
6-Aminopenicillanic Acid (6-APA): A key intermediate for the synthesis of other penicillin derivatives.
Various Semi-Synthetic Penicillins: Formed through substitution reactions.
Scientific Research Applications
Penicillin G ammonium has a wide range of applications in scientific research, including:
Mechanism of Action
Penicillin G ammonium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes cell lysis and death . The primary molecular targets are the PBPs, and the pathway involved is the inhibition of peptidoglycan synthesis .
Comparison with Similar Compounds
Penicillin V: Another natural penicillin with similar antibacterial properties but more stable in acidic conditions.
Ampicillin: A semi-synthetic penicillin with a broader spectrum of activity.
Amoxicillin: A semi-synthetic penicillin with improved oral bioavailability.
Uniqueness: Penicillin G ammonium is unique in its high effectiveness against gram-positive bacteria and its rapid action when administered parenterally. Unlike penicillin V, it is not stable in acidic conditions and is therefore not suitable for oral administration .
Properties
CAS No. |
75333-20-9 |
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Molecular Formula |
C16H21N3O4S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
azanium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S.H3N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1H3/t11-,12+,14-;/m1./s1 |
InChI Key |
VTHLIEZHKMGTTK-LQDWTQKMSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[NH4+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[NH4+] |
Origin of Product |
United States |
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